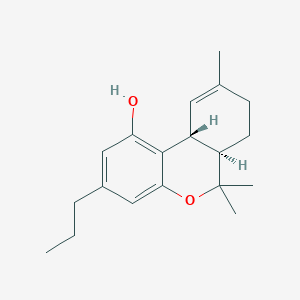

Tetrahydrocannabivarin

説明

特性

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893920 | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31262-37-0 | |

| Record name | Tetrahydrocannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31262-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrocannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31262-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5YE3I47D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Isolation of Tetrahydrocannabivarin (THCV) from Cannabis sativa: A Technical Guide

Abstract: Tetrahydrocannabivarin (THCV) is a homologous phytocannabinoid of tetrahydrocannabinol (THC) found in Cannabis sativa. Unlike THC, THCV exhibits a unique pharmacological profile, including appetite suppression and glycemic control, which has garnered significant interest from the scientific and pharmaceutical communities.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and modern methodologies for the isolation and quantification of THCV. It details experimental protocols for extraction and purification and illustrates key biological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research.

Discovery and Natural Occurrence

Tetrahydrocannabivarin was first studied by Roger Adams as early as 1942.[3][4] It is a structural homologue of THC, distinguished by a propyl (3-carbon) side chain instead of the pentyl (5-carbon) chain found on THC.[3][5] This structural difference is responsible for its distinct pharmacological effects.[6]

THCV is most prevalent in specific strains of Cannabis sativa, particularly landrace sativas originating from Central Asia and Southern Africa.[1][3] While most cannabis strains contain only trace amounts of THCV, selective breeding has led to the development of cultivars with significantly higher concentrations.[1][7] Up to 20% of total cannabinoids in certain strains has been reported as THCV.[3]

Quantitative Data: Strain Prevalence and Physicochemical Properties

Quantitative analysis of THCV content is crucial for selecting appropriate plant material for research and development. The following tables summarize the prevalence of THCV in various high-concentration strains and its key physicochemical properties.

Table 1: THCV Content in Selected Cannabis sativa Strains

| Strain Name | Type | Reported THCV Content (%) | THC to THCV Ratio |

| Doug's Varin | Sativa-dominant | Extremely High (Bred for THCV) | Breeder-specific |

| Pineapple Purps | Sativa-dominant | ~4% | >3:1 |

| Jack the Ripper | Sativa | ~5% | Varies |

| Durban Poison | Sativa (African Landrace) | 3% - 5% | Varies |

| Power Plant | Sativa | High (Often 1:1 with THC) | ~1:1 |

| Red Congolese | Sativa (African Landrace) | Elevated | Varies |

Data compiled from multiple sources.[7][8][9] Note that cannabinoid content can vary significantly based on cultivation conditions and specific phenotype.

Table 2: Physicochemical Properties of Tetrahydrocannabivarin (THCV)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | [3] |

| Molecular Weight | 286.41 g/mol | [4][10][11] |

| Boiling Point | 220°C (428°F) | [4] |

| TPSA (Topological Polar Surface Area) | 40.46 Ų | [11][12] |

| Water Solubility | Higher than THC | [11][12] |

| Lipophilicity (MLOGP) | Lower than THC | [11][12] |

Biosynthesis Pathway of THCV

The biosynthesis of THCV follows a distinct pathway from that of THC, which accounts for its structural difference. The key distinction lies in the initial precursor molecule. While THC synthesis starts with the combination of geranyl pyrophosphate and olivetolic acid, THCV synthesis begins with divarinolic acid, which has a shorter alkyl side chain.[3][6]

The process proceeds as follows:

-

Formation of CBGVA: Geranyl pyrophosphate combines with divarinolic acid to form cannabigerovarinic acid (CBGVA).[3]

-

Conversion to THCVA: The enzyme THCVA synthase catalyzes the conversion of CBGVA into tetrahydrocannabivarin carboxylic acid (THCVA).[3][13]

-

Decarboxylation to THCV: THCVA is then decarboxylated, typically through exposure to heat or UV light, to yield the active, neutral form of THCV.[3][6]

Experimental Protocols for Extraction and Isolation

The isolation of pure THCV from Cannabis sativa biomass is a multi-step process involving extraction, refinement, and purification.

Biomass Preparation

-

Drying and Curing: Harvested cannabis plant material (typically female flowers) is dried to reduce moisture content to 10-12%.

-

Grinding: The dried material is coarsely ground to increase surface area for efficient extraction. The particle size should be optimized for the chosen extraction method.[14]

Primary Extraction

The goal of this step is to separate cannabinoids and other desirable compounds from the plant matrix.

Protocol 1: Supercritical CO₂ Extraction This method is favored for its safety and ability to produce a pure extract with no residual solvent.[15][16]

-

Setup: Load the ground cannabis biomass into the extraction vessel of a supercritical CO₂ extractor.

-

Parameterization: Set the system parameters. Typical starting points are a pressure of 1500-3000 psi and a temperature of 40-60°C. These parameters can be tuned to selectively extract certain compounds.[15]

-

Extraction: Pump liquid CO₂ into the vessel and bring it to a supercritical state. The supercritical CO₂ passes through the biomass, dissolving cannabinoids and terpenes.

-

Collection: The resulting solution is passed into a collection vessel where the pressure is lowered, causing the CO₂ to return to a gaseous state and evaporate, leaving behind the crude cannabis extract.

Protocol 2: Ethanol (B145695) Extraction Ethanol is a highly efficient and versatile solvent for cannabinoid extraction.[15][17]

-

Chilling: Cool food-grade ethanol to approximately -40°C. This minimizes the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes.[16]

-

Soaking: Submerge the ground biomass in the chilled ethanol and agitate for a short period (e.g., 3-5 minutes).

-

Filtration: Separate the ethanol-miscella (solution containing extracted compounds) from the solid plant material through filtration.

-

Solvent Recovery: Remove the ethanol from the miscella using a rotary evaporator or falling film evaporator under a vacuum to produce the crude oil.

Post-Extraction Refinement

-

Winterization (Dewaxing): This step is essential for removing fats, lipids, and waxes, particularly if the primary extraction was not performed with chilled solvent.

-

Dissolve the crude extract in ethanol (e.g., 10:1 ratio of ethanol to oil).

-

Place the solution in a freezer at -20°C to -80°C for 24-48 hours.

-

The waxes and lipids will precipitate out of the solution.

-

Perform a vacuum filtration through a Buchner funnel to remove the solidified waxes.

-

Remove the remaining ethanol via evaporation.

-

-

Decarboxylation: To convert THCVA into the active THCV, the acidic carboxyl group must be removed.

-

Heat the refined oil in a laboratory oven or on a hot plate with magnetic stirring.

-

Maintain a temperature of approximately 110-120°C.

-

Continue heating until CO₂ bubbling ceases (typically 30-60 minutes), indicating the completion of the reaction.

-

High-Purity Isolation

Protocol: Preparative Chromatography Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[15]

-

Column Selection: Utilize a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable stationary phase, such as a C18 column.[18]

-

Mobile Phase Preparation: Prepare a mobile phase, often a gradient mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water, sometimes with a modifier like formic acid.[18][19]

-

Sample Injection: Dissolve the decarboxylated oil in the mobile phase and inject it into the chromatography system.

-

Fraction Collection: As the mobile phase flows through the column, different cannabinoids will elute at different times. Use a fraction collector to isolate the eluent containing the THCV peak, as identified by a detector (e.g., UV-Vis).

-

Solvent Removal: Evaporate the solvent from the collected fraction to yield high-purity THCV isolate.

Analytical Methodologies for Quantification

Accurate quantification of THCV is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques.[18][19]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can quantify both the acidic (THCVA) and neutral (THCV) forms without derivatization.[19] A C18 column is commonly used with a UV detector, as cannabinoids exhibit strong absorbance.[18]

-

Gas Chromatography (GC): GC offers high resolution but requires high temperatures in the injection port, which causes automatic decarboxylation of acidic cannabinoids.[18] Therefore, GC analysis typically measures total potential THCV (after decarboxylation). Derivatization is sometimes used to analyze the acidic forms.[19] Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Pharmacological Profile and Signaling Pathways

THCV's therapeutic potential stems from its complex and dose-dependent interaction with the endocannabinoid system (ECS) and other cellular receptors.[10]

-

Cannabinoid Receptor 1 (CB1): At low doses, THCV acts as a neutral antagonist at the CB1 receptor, blocking its activation by agonists like THC.[6][20] This action is believed to be responsible for its appetite-suppressing effects. At higher doses, it can act as a CB1 receptor agonist.[6][10]

-

Cannabinoid Receptor 2 (CB2): THCV consistently acts as a partial agonist at the CB2 receptor, which may contribute to its anti-inflammatory properties.[10][20]

-

Other Receptors: THCV also modulates other targets, including GPR55, 5-HT1A, and various Transient Receptor Potential (TRP) channels, which may be involved in its effects on glycemic control, neuroprotection, and analgesia.[3][20][21]

Conclusion

Tetrahydrocannabivarin stands out among phytocannabinoids due to its unique biosynthetic origin and compelling pharmacological properties, which are distinct from those of THC. The methodologies for its efficient isolation and purification have advanced significantly, enabling more rigorous scientific investigation. As research continues to uncover the full therapeutic potential of THCV, particularly in the context of metabolic disorders and neurological conditions, the protocols and data presented in this guide will serve as a valuable resource for the scientific community. Further research is warranted to optimize extraction techniques for propyl cannabinoids and to fully elucidate the complex, dose-dependent mechanisms of THCV in clinical settings.

References

- 1. THCv: What is tetrahydrocannabivarin? | Weedmaps [weedmaps.com]

- 2. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 4. What is Tetrahydrocannabivarin (THCv)? No Longer a Minor Cannabinoid - Cannabis Tech [cannabistech.com]

- 5. Open Book Extracts Tetrahydrocannabivarin Isolate - Phytochemical [knowde.com]

- 6. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cannabistraininguniversity.com [cannabistraininguniversity.com]

- 8. cheefbotanicals.com [cheefbotanicals.com]

- 9. harborcityhemp.com [harborcityhemp.com]

- 10. birchandfog.biz [birchandfog.biz]

- 11. A Comparative Analysis on the Potential Anticancer Properties of Tetrahydrocannabinol, Cannabidiol, and Tetrahydrocannabivarin Compounds Through In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]

- 16. canatura.com [canatura.com]

- 17. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cannabissciencetech.com [cannabissciencetech.com]

- 20. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tetrahydrocannabivarin | C19H26O2 | CID 93147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Tetrahydrocannabivarin (THCV) from Cannabigerovarin Acid (CBGVA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrocannabivarin (THCV) is a propyl-chain cannabinoid found in Cannabis sativa that has garnered significant interest for its potential therapeutic applications, including appetite suppression and glycemic control. Unlike the more abundant cannabinoid tetrahydrocannabinol (THC), THCV is synthesized from a distinct precursor, cannabigerovarin (B1508420) acid (CBGVA). This technical guide provides a comprehensive overview of the biosynthesis of THCV from CBGVA, focusing on the enzymatic conversion, relevant experimental protocols, and quantitative data. While detailed biochemical characterization of the specific enzyme, Tetrahydrocannabivarin synthase (THCV synthase), is limited in current scientific literature, this guide consolidates available knowledge and provides methodologies adapted from closely related cannabinoid synthases.

The Biosynthetic Pathway of THCV

The biosynthesis of THCV diverges from that of THC at the precursor level. The pathway commences with the alkylation of divarinolic acid with geranyl pyrophosphate to form cannabigerovarin acid (CBGVA).[1][2] Subsequently, the key enzymatic step involves the oxidative cyclization of CBGVA to yield tetrahydrocannabivarinic acid (THCVA).[1] This reaction is catalyzed by the enzyme THCV synthase (also referred to as THCVA synthase).[3][4] Finally, THCVA undergoes non-enzymatic decarboxylation, typically induced by heat or light, to produce the pharmacologically active THCV.[1]

Quantitative Data on Enzymatic Conversion

Direct and comprehensive kinetic data for purified THCV synthase are not extensively available in peer-reviewed literature. However, studies on the closely related enzyme, Δ⁹-tetrahydrocannabinolic acid (THCA) synthase, provide insights into its activity on CBGVA. The following table summarizes relative production data from in-vitro assays using a wild-type THCA synthase incubated with CBGVA. It is important to note that these values represent the activity of THCA synthase on a non-native substrate and may not fully reflect the kinetics of a dedicated THCV synthase.

| Enzyme | Substrate | Product(s) | Relative Production (%) | Product Ratio (THCVA/CBCVA) | Reference |

| Wild-Type THCA Synthase | CBGVA | THCVA, CBCVA | 100 | 16.1 ± 0.9 | [5] |

CBCVA: Cannabichromevarinic Acid

Experimental Protocols

General Protocol for In-Vitro Enzymatic Synthesis of THCVA

This protocol is adapted from established methods for cannabinoid synthase assays and a patent describing the bioenzymatic synthesis of THCV.[3][6][7] Optimization will be required for specific experimental conditions.

Objective: To enzymatically convert CBGVA to THCVA in vitro using a cannabinoid synthase preparation.

Materials:

-

Cannabigerovarin Acid (CBGVA)

-

Purified THCV synthase or a crude enzyme extract containing the synthase

-

Reaction Buffer (e.g., 100 mM Sodium Citrate, pH 5.5)

-

Detergent (e.g., 0.1% (w/v) Triton X-100) to aid substrate solubility

-

Organic Solvent for reaction termination and extraction (e.g., Acetonitrile or Ethyl Acetate)

-

HPLC or UHPLC-MS system for analysis

Procedure:

-

Substrate Preparation: Prepare a stock solution of CBGVA in a suitable solvent (e.g., DMSO or ethanol).

-

Reaction Mixture Assembly: In a microcentrifuge tube, prepare the reaction mixture with the following components:

-

Reaction Buffer

-

Detergent (if necessary)

-

CBGVA (final concentration typically in the µM range)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation for Analysis: Vortex the mixture and centrifuge to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

UHPLC-UV-MS Method for Quantification of CBGVA, THCVA, and THCV

This protocol is based on a validated method for the quantitative determination of multiple cannabinoids.[4]

Objective: To separate and quantify CBGVA, THCVA, and THCV in a sample matrix.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Photodiode Array (PDA) detector and a Mass Spectrometry (MS) detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.6 µm particle size).

Mobile Phase:

-

Mobile Phase A: Water with 0.05% formic acid

-

Mobile Phase B: Acetonitrile with 0.05% formic acid

Chromatographic Conditions:

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 1-5 µL

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a run time of approximately 10-15 minutes.

-

UV Detection: Monitoring at wavelengths around 220 nm and 270 nm.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode for acidic cannabinoids (CBGVA, THCVA) and positive ion mode for neutral cannabinoids (THCV).

Quantification:

-

Quantification is performed using external calibration curves of certified reference standards for each analyte.

Conclusion

The biosynthesis of THCV from CBGVA is a critical pathway for the production of this therapeutically promising cannabinoid. While the overarching enzymatic step catalyzed by THCV synthase is known, a detailed biochemical understanding of this specific enzyme remains an area for future research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biosynthesis of THCV, optimize its production, and explore its therapeutic potential. Further studies focusing on the isolation, purification, and kinetic characterization of THCV synthase are warranted to fully elucidate this important biosynthetic pathway.

References

- 1. trichomeanalytical.com [trichomeanalytical.com]

- 2. Cannabinoid Science 101: What Is THCV? - Sensi Seeds [sensiseeds.com]

- 3. THCV, a promising non-psychoactive cannabinoid- Alchimia Grow Shop [alchimiaweb.com]

- 4. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrocannabivarin (thc-v), cannabinol (cbn), and cannabivarin (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

The Pharmacological Profile of Tetrahydrocannabivarin (THCV): A Dual-Action Cannabinoid at CB1 and CB2 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tetrahydrocannabivarin (THCV) is a naturally occurring phytocannabinoid found in Cannabis sativa that has garnered significant scientific interest due to its unique pharmacological profile. Unlike the more abundant and psychoactive Δ⁹-tetrahydrocannabinol (THC), THCV exhibits a dual and distinct activity at the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This technical guide provides a comprehensive overview of THCV's pharmacological characteristics, focusing on its role as a CB1 receptor antagonist and a CB2 receptor partial agonist. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on THCV's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Pharmacological Data

The pharmacological activity of THCV at cannabinoid receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency values reported in the literature, providing a comparative view of its interaction with CB1 and CB2 receptors.

Table 1: Binding Affinity of THCV at Human Cannabinoid Receptors

| Parameter | CB1 Receptor | CB2 Receptor | Radioligand | Cell Line/Tissue | Reference |

| Ki (nM) | 75.4 | 62.8 | [³H]CP55940 | Mouse brain and CHO-hCB2 cell membranes | [1] |

| pKi | 7.2 ± 0.3 | - | CELT-335 | HEK-293 T cells | [2] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of THCV at Cannabinoid Receptors

| Assay | Parameter | CB1 Receptor | CB2 Receptor | Agonist Used | Cell Line/Tissue | Reference |

| [³⁵S]GTPγS Binding | Apparent KB (nM) | 93.1 | 10.1 | CP55940 | Mouse brain and CHO-hCB2 cell membranes | [1] |

| [³⁵S]GTPγS Binding | Apparent KB (nM) | 85 | - | WIN 55,212-2 | Mouse brain membranes | [3] |

| GIRK Channel Activation | IC₅₀ (nM) | 434 | - | WIN 55,212-2 | AtT20-SEPCB₁ cells | [3] |

KB (equilibrium dissociation constant for an antagonist) reflects the concentration of antagonist required to produce a 2-fold rightward shift in the agonist's concentration-response curve. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a response by 50%.

Key Signaling Pathways

THCV's differential effects on CB1 and CB2 receptors translate into distinct intracellular signaling cascades. As a CB1 antagonist, it blocks the canonical Gi/o-coupled pathway typically activated by agonists like THC. Conversely, as a CB2 partial agonist, it elicits a submaximal activation of Gi/o-mediated signaling.

Caption: Signaling pathways of THCV at CB1 and CB2 receptors.

Detailed Experimental Protocols

The characterization of THCV's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Experimental workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).

-

Add a fixed concentration of a high-affinity radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940).

-

Add increasing concentrations of unlabeled THCV (e.g., from 0.1 nM to 10 µM).

-

For non-specific binding control, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN-55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the THCV concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing CB1 or CB2 receptors as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes (5-20 µg of protein per well) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

Add GDP to a final concentration of ~10 µM.

-

For CB1 antagonist activity: Add a fixed concentration of a CB1 agonist (e.g., CP55,940) and varying concentrations of THCV.

-

For CB2 partial agonist activity: Add varying concentrations of THCV.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubate at 30°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction and quantify bound radioactivity as described for the radioligand binding assay.

-

-

Data Analysis:

-

For CB1 antagonist activity: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the THCV concentration to determine the IC₅₀. The apparent dissociation constant (KB) can be calculated using the Schild equation.[3]

-

For CB2 partial agonist activity: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the THCV concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol:

-

Cell Culture and Seeding:

-

Culture CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Seed cells into a 96- or 384-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash cells with serum-free medium or assay buffer.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

For CB1 antagonist activity: Add varying concentrations of THCV, followed by a fixed concentration of a CB1 agonist (e.g., forskolin-stimulated).

-

For CB2 partial agonist activity: Add varying concentrations of THCV in the presence of forskolin (B1673556) (to stimulate basal cAMP levels).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

Perform the cAMP measurement following the manufacturer's instructions, which typically involves measuring a fluorescent or luminescent signal.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample.

-

For CB1 antagonist activity: Plot the percentage inhibition of the agonist-induced decrease in cAMP against the log concentration of THCV to determine the IC₅₀.

-

For CB2 partial agonist activity: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of THCV to determine the IC₅₀ and Emax.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.

Protocol:

-

Cell Culture and Plating:

-

Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 hCB1R or hCB2R β-Arrestin cells.

-

Culture and plate the cells in a 384-well assay plate according to the supplier's instructions.

-

-

Compound Addition:

-

For agonist mode (CB2): Add serial dilutions of THCV to the cells.

-

For antagonist mode (CB1): Pre-incubate the cells with serial dilutions of THCV for 15-30 minutes, then add a fixed concentration of a reference agonist (e.g., CP55,940 at its EC₈₀).

-

Incubate the plate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Add the detection reagent provided with the assay kit.

-

Incubate in the dark at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0%) and a maximal concentration of a reference agonist (100%).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Emax using non-linear regression.[1]

-

Conclusion

Tetrahydrocannabivarin exhibits a distinct and complex pharmacological profile characterized by its antagonist activity at the CB1 receptor and partial agonist activity at the CB2 receptor. This dual action differentiates it from other well-known cannabinoids and underscores its therapeutic potential for a variety of conditions, including metabolic disorders and inflammation, without the psychotropic effects associated with CB1 agonism.[5] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of THCV and explore its potential clinical applications. The visualization of its signaling pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Dose-Dependent Psychoactive Effects of Tetrahydrocannabivarin (THCV) in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the dose-dependent psychoactive effects of Tetrahydrocannabivarin (THCV) in humans. It synthesizes findings from key clinical trials, details experimental methodologies, and illustrates the underlying physiological mechanisms.

Quantitative Data Summary

The psychoactive effects of THCV in humans are dose-dependent, with a notable shift in its pharmacological profile from a non-psychoactive antagonist at low doses to a psychoactive agonist at higher doses. The following tables summarize the quantitative findings from human clinical studies.

Table 1: Psychoactive and Physiological Effects of Oral THCV Administration

| Dose | Administration | Key Psychoactive & Cognitive Effects | Physiological Effects | Study Reference |

| 10 mg | Oral (daily for 5 days) | Subjectively indistinguishable from placebo.[1][2] When co-administered with 1mg IV THC, it inhibited some of THC's intoxicating effects and memory impairment on delayed verbal recall.[1][2][3] | Well-tolerated.[1][2] Inhibited THC-induced increase in heart rate.[1][2] | Englund et al. (2016)[1][2] |

| 25 mg - <100 mg | Oral (single dose) | Increased self-reported feelings of energy. The most common effect across all doses was a sense of euphoria. Improved performance on a digital vigilance test compared to placebo. | Favorable safety profile. | Published in Cannabis and Cannabinoid Research (2023) |

| 100 mg & 200 mg | Oral (single dose) | Mild THC-like effects; participants more likely to report feeling "under the effects of a drug".[4] The most common effect was a sense of euphoria. Improved performance on a digital vigilance test compared to placebo. Effects were of a shorter duration compared to THC. | Favorable safety profile. | Published in Cannabis and Cannabinoid Research (2023) |

Table 2: Effects of THCV in Combination with THC

| THCV Dose | THC Dose | Administration | Key Psychoactive & Cognitive Effects | Study Reference |

| 10 mg | 1 mg | Oral THCV (5 days), Intravenous THC (day 5) | 9 out of 10 participants reported THC effects as weaker or less intense.[1][2][3] THCV protected against THC-induced impairment of delayed verbal recall.[1][2][3] Increased memory intrusions were noted.[1][2] | Englund et al. (2016)[1][2] |

| 6.5 mg | 3.4 mg | Oral (Gummies) | Boosted overall motivation, energy, and activity levels. Created a sense of well-being. | International Cannabinoid Research Society Conference (2024) |

| 6.5 mg | 3.4 mg | Oral (Gummies) | Increased activity, exercise performance, motivation, and well-being compared to placebo.[5] | Phylos & People Science (2024)[5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for key studies on THCV's psychoactive effects are outlined below.

Englund et al. (2016): Placebo-Controlled, Double-Blind, Crossover Pilot Trial

-

Objective: To assess the safety, tolerability, and effects of repeated THCV administration on THC-induced symptoms.[2]

-

Participants: Ten healthy male cannabis users with a history of fewer than 25 occasions of use.[1][2]

-

Study Design: A within-subjects, placebo-controlled, double-blind, crossover pilot study.[1][2]

-

Methodology:

-

Assessments:

-

Psychological: State Social Paranoia Scale (SSPS), University of Wales Mood Adjective Checklist (UMACL), Beck's Anxiety Inventory.[1]

-

Cognitive: Hopkins Verbal Learning Task – Revised (HVLT-R) for short-term memory, and the Digit Span test.[1]

-

Physiological: Heart rate and blood pressure monitoring.[1]

-

Subjective Effects: Visual Analogue Scales (VAS) for ratings of "tired," "anxious," and "stoned".[1]

-

Cannabis and Cannabinoid Research (2023): Dose-Ranging Study

-

Objective: To investigate the psychoactive potential of THCV across a range of oral doses.

-

Participants: Adult volunteers (details not specified in the abstract).

-

Study Design: Placebo-controlled trial.

-

Methodology:

-

Participants were administered oral THCV products.

-

Doses ranged from 25 mg to 200 mg.

-

-

Assessments:

-

Subjective Effects: Self-reported effects, including euphoria and feeling under the influence of a drug.

-

Cognitive Performance: A series of cognitive tests, including a digital vigilance task to measure sustained attention.

-

Phylos & People Science (2024): Double-Blind, Placebo-Controlled, Double Crossover Trial

-

Objective: To understand the self-reported effects of THCV, particularly in combination with THC, on energy, activity, motivation, and appetite.[5][6]

-

Participants: 78 participants were included in the final analysis.[6]

-

Study Design: A double-blind, placebo-controlled, double crossover trial.[6]

-

Methodology:

-

Participants received one of three treatments in the form of gummies: Placebo, THC-only (5 mg), or a THCV+THC combination (6.5 mg THCV + 3.4 mg THC).

-

The crossover design ensured each participant experienced each treatment arm.

-

-

Assessments:

Visualizations: Signaling Pathways and Experimental Workflow

THCV Signaling Pathways

THCV exhibits a complex, dose-dependent interaction with the endocannabinoid system and other neural pathways. At low doses, it primarily acts as a CB1 receptor antagonist, which is thought to block the psychoactive effects of agonists like THC. At higher doses, its pharmacology shifts, and it acts as a CB1 receptor agonist, producing mild psychoactive effects.[4][7] THCV also interacts with CB2, 5-HT1A, and other receptors, contributing to its unique therapeutic profile.[8][9][10]

Figure 1. Dose-dependent signaling pathways of THCV.

Generalized Experimental Workflow for a Human THCV Trial

The workflow for a typical placebo-controlled, double-blind, crossover clinical trial investigating the effects of THCV involves several key stages, from recruitment to data analysis, ensuring the integrity and validity of the results.

Figure 2. Generalized workflow for a human THCV clinical trial.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of five day dosing with THCV on THC-induced cognitive, psychological and physiological effects in healthy male human volunteers: A placebo-controlled, double-blind, crossover pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psypost.org [psypost.org]

- 4. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. marijuanamoment.net [marijuanamoment.net]

- 6. researchgate.net [researchgate.net]

- 7. viiahemp.com [viiahemp.com]

- 8. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canatura.com [canatura.com]

- 10. recovered.org [recovered.org]

Neuroprotective Properties of Δ⁹-Tetrahydrocannabivarin (THCV) in Preclinical Models of Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage motor symptoms, leaving a critical unmet need for neuroprotective agents that can slow or halt disease progression. Δ⁹-tetrahydrocannabivarin (THCV), a phytocannabinoid found in the Cannabis sativa plant, has emerged as a promising candidate due to its unique pharmacological profile.[1][2] Preclinical studies demonstrate that THCV exerts neuroprotective effects through a multi-faceted mechanism of action, including the modulation of cannabinoid receptors, antioxidant activity, and anti-inflammatory effects.[3][4] In animal models of PD, THCV has been shown to preserve dopaminergic neurons, reduce neuroinflammation, and ameliorate motor deficits, highlighting its potential as a disease-modifying therapy.[3] This document provides a comprehensive overview of the preclinical evidence, experimental methodologies, and underlying mechanisms supporting the neuroprotective role of THCV in Parkinson's disease.

THCV's Mechanism of Action in Neuroprotection

THCV's therapeutic potential stems from its ability to interact with multiple targets within the central nervous system. Its neuroprotective effects are not attributed to a single pathway but rather a combination of synergistic actions.

1.1 Dual Action on Cannabinoid Receptors THCV exhibits a unique biphasic activity on the endocannabinoid system. At low doses (e.g., <5 mg/kg), it acts as a potent antagonist of cannabinoid type 1 (CB1) receptors, while simultaneously functioning as an agonist or partial agonist of cannabinoid type 2 (CB2) receptors.[3][5][6]

-

CB1 Receptor Antagonism: The blockade of CB1 receptors is thought to contribute to the amelioration of motor symptoms in PD.[3][7] By modulating glutamatergic transmission, CB1 antagonism can help alleviate the motor inhibition characteristic of parkinsonism.[3][4]

-

CB2 Receptor Agonism: CB2 receptors are primarily expressed on immune cells, including microglia in the brain. Their activation is a key mechanism for THCV's anti-inflammatory and neuroprotective effects.[1][3] In inflammatory models of PD, the neuroprotective effects of THCV are likely mediated through CB2 receptor activation, which helps to suppress microglial activation and subsequent neuronal damage.[3][4]

1.2 Antioxidant and Anti-inflammatory Pathways Oxidative stress and neuroinflammation are critical drivers of neuronal death in Parkinson's disease. THCV demonstrates potent antioxidant properties, which appear to be independent of cannabinoid receptor activity.[3][8] This intrinsic antioxidant capacity allows THCV to directly scavenge free radicals and reduce oxidative damage to dopaminergic neurons.[3]

Furthermore, through its action on CB2 receptors and potentially other pathways, THCV significantly attenuates neuroinflammation. Studies have shown that THCV reduces the activation of microglia, as indicated by decreased expression of markers like OX-42 and Iba-1.[1][3] This reduction in microgliosis limits the release of pro-inflammatory cytokines and reactive oxygen species, creating a more favorable environment for neuronal survival.

Preclinical Evidence: Efficacy in Animal Models

The neuroprotective potential of THCV has been investigated in two primary toxin-based rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) model and the lipopolysaccharide (LPS) model.[3][4]

2.1 The 6-Hydroxydopamine (6-OHDA) Model The 6-OHDA model is a widely used paradigm that involves the direct injection of the neurotoxin 6-OHDA into the rat brain, causing selective degeneration of dopaminergic neurons.[1][9] In this model, chronic administration of THCV has been shown to attenuate the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[3][4] This neuroprotective effect was linked to THCV's antioxidant properties, as a similar outcome was achieved with a cannabidiol (B1668261) (CBD)-enriched botanical extract known for its antioxidant capacity.[3] Furthermore, acute THCV administration improved motor function, enhancing ambulation and velocity in 6-OHDA-lesioned rats.[3]

2.2 The Lipopolysaccharide (LPS) Inflammatory Model The LPS model induces a potent inflammatory response in the brain, leading to secondary neurodegeneration. This model is particularly useful for evaluating the anti-inflammatory and neuroprotective capabilities of therapeutic compounds.[3] In mice injected with LPS, THCV treatment resulted in the preservation of TH-positive neurons.[3][4] This effect was likely mediated by the activation of CB2 receptors, as the selective CB2 agonist HU-308 produced a similar protective effect, and mice lacking CB2 receptors were more susceptible to LPS-induced neurotoxicity.[3][4]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating THCV in PD models.

Table 1: Effects of THCV on Motor Function in 6-OHDA-Lesioned Rats

| Behavioral Parameter | 6-OHDA + Vehicle | 6-OHDA + THCV (2 mg/kg) | Sham-operated Control | Outcome |

| Ambulation (distance) | Reduced | Significantly Increased vs. Vehicle | Normal | THCV enhanced ambulation to near-control levels.[3] |

| Mean Velocity | Reduced | Significantly Increased vs. Vehicle | Normal | THCV increased mean velocity to near-control levels.[3] |

| Time in Slow Movements | Increased | Significantly Reduced vs. Vehicle | Low | THCV reduced the time spent in slow movements.[3] |

| Time in Fast Movements | Reduced | Increased (non-significant trend) | High | THCV tended to increase time spent in fast movements.[3] |

Data synthesized from García et al., 2011.[3]

Table 2: Neuroprotective and Anti-inflammatory Effects of THCV

| Model | Parameter Measured | Lesioned + Vehicle | Lesioned + THCV | Mechanism Implicated |

| 6-OHDA (Rat) | TH-positive Neurons (% of control) | Significant Loss | Attenuated Loss | Antioxidant Properties.[3][4] |

| 6-OHDA (Rat) | Microglial Activation (OX-42) | Significantly Increased | Attenuated Activation | Anti-inflammatory.[3] |

| LPS (Mouse) | TH-positive Neurons (% of control) | Significant Loss | Preservation of Neurons | CB2 Receptor Agonism.[3][4] |

| 6-OHDA (Rat) | Striatal Dopamine (B1211576) Levels | Significantly Reduced | No Significant Change | Symptomatic relief may be independent of dopamine restoration.[3] |

| 6-OHDA (Rat) | Nigral Glutamate Levels | Increased | Significantly Reduced | Modulation of Glutamatergic System.[3] |

Data synthesized from García et al., 2011.[3][4]

Key Experimental Methodologies

4.1 Animal Models of Parkinson's Disease

-

4.1.1 6-OHDA-Induced Lesion Protocol (Rats): Adult male Wistar rats are typically used.[1][3] Following anesthesia, the animals receive a unilateral stereotactic injection of 6-hydroxydopamine (e.g., 8-15 μg) into the medial forebrain bundle (MFB) or directly into the substantia nigra.[1][10] This leads to a progressive and near-complete depletion of dopaminergic neurons in the ipsilateral hemisphere over a period of 1-2 weeks.[10]

-

4.1.2 LPS-Induced Neuroinflammation Protocol (Mice): Adult male C57BL/6 mice are often used.[3] A single unilateral injection of lipopolysaccharide (LPS) is administered directly into the substantia nigra. This triggers a robust inflammatory response characterized by significant microglial activation, which in turn causes secondary damage and loss of dopaminergic neurons.[3]

4.2 Behavioral Analysis

-

4.2.1 Locomotor Activity Assessment: Motor behavior is quantified using a computer-aided actimeter.[1][3] Animals are placed in an open-field arena, and sensors track their movements over a defined period. Key parameters measured include total distance traveled (ambulation), mean velocity, and the time spent engaging in slow or fast movements.[3] This allows for an objective assessment of akinesia and the effects of therapeutic interventions.

4.3 Post-mortem Tissue Analysis

-

4.3.1 Immunohistochemistry: After the treatment period, animals are euthanized, and their brains are processed for histological analysis.[3]

-

Tyrosine Hydroxylase (TH) Staining: Coronal sections of the substantia nigra and striatum are stained with antibodies against TH, the rate-limiting enzyme in dopamine synthesis. The number of TH-positive cells is then counted using stereological methods to quantify the extent of dopaminergic neuron survival.[1][3]

-

OX-42/Iba-1 Staining: To assess neuroinflammation, sections are stained with antibodies against markers of activated microglia, such as OX-42 (CD11b) or Iba-1. The density and morphology of stained cells are analyzed to quantify the degree of microgliosis.[1][3]

-

Discussion and Future Directions

The preclinical data strongly support the neuroprotective potential of Δ⁹-THCV for Parkinson's disease. Its unique ability to block CB1 receptors, activate CB2 receptors, and exert direct antioxidant effects provides a multi-pronged therapeutic strategy.[3] THCV not only protects dopaminergic neurons from degeneration in both toxin- and inflammation-based models but also improves motor function.[1][3]

The finding that THCV's neuroprotective effects in the 6-OHDA model are linked to its antioxidant properties, while its effects in the LPS model are mediated by CB2 receptor activation, underscores its versatility in combating different pathological drivers of PD.[3] Importantly, THCV's profile as a CB1 antagonist suggests it may provide symptomatic relief without the psychotropic effects associated with CB1 agonists like THC.[1][7]

Future research should focus on elucidating the downstream signaling pathways activated by THCV and exploring its efficacy in genetic models of PD. While these preclinical findings are highly promising, comprehensive clinical trials in human patients are necessary to determine the safety, optimal dosage, and therapeutic efficacy of THCV for treating Parkinson's disease.[2] The evidence to date positions THCV as a compelling candidate for developing a novel, disease-modifying therapy for this debilitating condition.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential of THCV in Parkinson's Disease - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 3. Symptom-relieving and neuroprotective effects of the phytocannabinoid Δ9-THCV in animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Symptom-relieving and neuroprotective effects of the phytocannabinoid Δ⁹-THCV in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effects of the phytocannabinoid Δ9-THCV in L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marijuana Compounds: A Nonconventional Approach to Parkinson's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising cannabinoid-based therapies for Parkinson’s disease: motor symptoms to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 10. researchgate.net [researchgate.net]

The Potential of Tetrahydrocannabivarin (THCV) in Appetite Suppression and Weight Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabivarin (THCV), a homolog of Δ⁹-tetrahydrocannabinol (THC), has emerged as a cannabinoid of significant interest for its therapeutic potential in metabolic disorders and weight management.[1][2] Unlike THC, which is known for its psychoactive and appetite-stimulating effects, THCV exhibits a unique pharmacological profile, primarily acting as a neutral antagonist at the cannabinoid type 1 (CB1) receptor at lower doses, a mechanism linked to appetite suppression.[3][4][5][6] It also demonstrates partial agonism at the cannabinoid type 2 (CB2) receptor, suggesting anti-inflammatory properties.[1][4][7] Preclinical and a growing number of human clinical studies suggest THCV may play a role in reducing food intake, decreasing body weight, and improving glycemic control in type 2 diabetes. This document provides a comprehensive technical overview of the current evidence, detailing THCV's mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing key pathways and workflows to support further research and drug development.

Mechanism of Action: The Dual Role of THCV

THCV's primary mechanism for appetite suppression is attributed to its interaction with the endocannabinoid system (ECS), a critical regulator of energy homeostasis.[8]

-

CB1 Receptor Antagonism : The CB1 receptor, highly expressed in the hypothalamus and limbic forebrain, is known to stimulate appetite when activated.[6] THCV acts as a neutral CB1 receptor antagonist, blocking this receptor and thereby reducing hunger signals.[3][4][5] This action is the basis for its potential as an anti-obesity agent, contrasting with CB1 agonists like THC which are known to cause "the munchies". Unlike the CB1 inverse agonist rimonabant, which was withdrawn due to severe psychiatric side effects, THCV's neutral antagonism may offer a safer therapeutic window.[9][10] In vitro studies have characterized the antagonist properties of both Δ⁹-THCV and Δ⁸-THCV, with Δ⁹-THCV showing a half-maximal inhibitory concentration (IC50) of 434 nM against a CB1 agonist.[11]

-

CB2 Receptor Partial Agonism : THCV also functions as a partial agonist at CB2 receptors.[4][7] CB2 receptors are primarily associated with the immune system, and their activation can reduce inflammation.[7][12] This is relevant to metabolic syndrome, where chronic low-grade inflammation originating from adipose tissue is a contributing factor.[12] By potentially reducing this inflammation, THCV may help ameliorate obesity-associated glucose intolerance.[12]

-

Dose-Dependent Biphasic Effects : It is crucial to note that THCV's pharmacology is complex and dose-dependent. While it acts as a CB1 antagonist at lower doses, some research suggests it may exhibit partial agonist (THC-like) effects at higher concentrations.[10][13][14] This biphasic nature requires careful dose-finding in clinical applications.

Signaling Pathway Diagram

Caption: THCV's dual mechanism of action at cannabinoid receptors.

Preclinical Evidence

In Vitro Studies

In vitro assays have been fundamental in elucidating THCV's receptor binding affinities and functional activity. Radioligand binding assays using mouse brain membranes and CHO-hCB2 cell membranes confirmed that THCV behaves as a competitive antagonist at both CB1 and CB2 receptors.[15] Functional assays, such as [³⁵S]GTPγS binding, have further substantiated these findings, showing THCV inhibits agonist-induced signaling.[15] Studies have also demonstrated that THCV can reduce lipid accumulation in adipocyte and hepatosteatosis models and increase mitochondrial activity, suggesting a direct effect on cellular metabolism.[1][2][7]

Animal Studies

Rodent models have provided significant evidence for THCV's anti-obesity and metabolic effects.

-

Appetite and Weight : Studies in mice have shown that THCV reduces food intake (hypophagia) and body weight.[3][7][12] One study noted these effects at doses as low as 3 mg/kg without compensatory increased feeding on subsequent days.[7] However, other studies in both diet-induced obesity (DIO) and genetically obese (ob/ob) mice found that while THCV improved glucose tolerance, it did not significantly affect food intake or body weight gain, though it did produce a transient increase in energy expenditure.[16]

-

Metabolic Parameters : THCV has consistently demonstrated positive effects on metabolic health in animal models. It has been shown to reduce glucose intolerance, improve insulin (B600854) sensitivity, and restore insulin signaling in insulin-resistant cells.[12][16][17] In diet-induced obese mice, THCV was found to reduce body fat content and fasting insulin levels.[10] These findings suggest THCV may be particularly beneficial for treating obesity-associated glucose intolerance.[12]

Clinical Evidence in Humans

Human trials, though still limited, support the therapeutic potential of THCV for weight management and glycemic control.

Quantitative Data from Human Clinical Trials

| Study / Trial | Population | Intervention Groups & Doses | Duration | Key Quantitative Outcomes | Reference(s) |

| University of Nottingham (2016) | 62 patients with type 2 diabetes | 1. THCV (5 mg, twice daily)2. CBD (100 mg, twice daily)3. THCV:CBD (5mg:5mg, twice daily)4. THCV:CBD (100mg:100mg, twice daily)5. Placebo | 13 weeks | THCV alone : Significantly decreased fasting plasma glucose vs. placebo. Improved pancreatic β-cell function (HOMA2). | [10][18][19] |

| Englund et al. (2016) | 10 healthy male cannabis users | 1. THCV (10 mg/day)2. Placebo | 5 days | THCV inhibited THC-induced increased heart rate. 9/10 participants reported THC effects as weaker under THCV. | [20] |

| Tudge et al. (2015) | 20 healthy volunteers | Single 10 mg oral dose of THCV vs. Placebo | Single Dose | Increased brain region activation in response to food stimuli but did not affect ratings of pleasantness or desire for the food. | [18] |

| NeX Therapeutics (2025) | 44 obese adults with early-stage metabolic syndrome | 1. Low Dose: THCV (8 mg) + CBD (10 mg)2. High Dose: THCV (16 mg) + CBD (20 mg)3. Placebo | 90 days | THCV/CBD groups : Statistically significant weight loss (avg. 9 lbs), decreased abdominal girth, systolic blood pressure, and total & LDL cholesterol vs. placebo. | [5][8][12][21] |

| Peters et al. (2023) | 21 healthy adults | Single ascending doses of Δ⁸-THCV (12.5, 25, 50, 100, 200 mg) vs. Placebo | Single Dose | Favorable safety profile up to 200 mg. Mild THC-like euphoric effects at 100mg and 200mg doses. Improved sustained attention at 12.5, 25, and 200 mg. | [22][23] |

Safety and Tolerability

Across human studies, THCV has demonstrated a favorable safety profile and has been well-tolerated.[23] Doses up to 10 mg per day for 13 weeks have not produced major side effects.[18] A recent trial examining single oral doses of Δ⁸-THCV up to 200 mg found most adverse events were mild, with euphoric mood being the most common.[22][23] Importantly, no significant abnormalities in vital signs or electrocardiograms were observed.[22] It is noteworthy, however, that at higher doses (100-200 mg), mild THC-like effects were reported, and oral THCV products could lead to positive urine drug screens for THC.[22][23]

Experimental Protocols: Methodologies of Key Studies

University of Nottingham (2016) - Glycemic Control Trial

-

Objective : To assess the efficacy and safety of THCV and CBD on glycemic and lipid parameters in patients with type 2 diabetes.

-

Design : Randomized, double-blind, placebo-controlled, parallel-group pilot study.

-

Participants : 62 non-insulin-dependent subjects with type 2 diabetes.

-

Intervention : Participants were randomized into five groups receiving twice-daily doses for 13 weeks: THCV (5 mg), CBD (100 mg), a 1:1 ratio of THCV:CBD (5mg:5mg), a 1:1 ratio of THCV:CBD (100mg:100mg), or placebo.

-

Primary Outcome Measures : Change from baseline in fasting plasma glucose (FPG) and HDL-cholesterol concentrations.

-

Secondary Outcome Measures : Glycemic control (HbA1c, insulin), lipid profile (total cholesterol, LDL, triglycerides), pancreatic β-cell function (HOMA2-B), insulin sensitivity (HOMA2-IR), and levels of adiponectin and resistin.

-

Analysis : Analysis of covariance (ANCOVA) with baseline values as covariates.

NeX Therapeutics (2025) - Weight Loss Trial

-

Objective : To evaluate the efficacy of THCV and CBD on weight loss and metabolic markers in obese adults.

-

Design : Placebo-controlled study.

-

Participants : 44 obese but otherwise healthy adults (31 female, 13 male, avg. age 51.75) showing early symptoms of metabolic syndrome.

-

Intervention : Participants received one of three treatments once daily for 90 days: a low dose (8 mg THCV / 10 mg CBD), a high dose (16 mg THCV / 20 mg CBD), or a placebo. The cannabinoids were administered via mucoadhesive oral strips.

-

Outcome Measures : Changes in body weight, abdominal girth, systolic blood pressure, and lipid profiles (total and LDL cholesterol).

-

Analysis : Statistical comparison of treatment groups to the placebo group.

Experimental Workflow Diagram

Caption: Generalized workflow for a randomized controlled trial of THCV.

Pharmacokinetics

The pharmacokinetic profile of THCV is still being fully characterized. After oral administration of Δ⁸-THCV, the main metabolite detected is 11-nor-9-carboxy-Δ⁸-THCV (Δ⁸-THCV-COOH).[24] The median time-to-maximum concentration (t-max) for Δ⁸-THCV ranges from 3.8 to 5.0 hours.[24] Both maximum concentration (C-max) and the area under the curve (AUC) appear to be dose-linear.[24] Due to its reduced lipophilicity compared to THC, THCV may accumulate less readily in adipose tissue.[13] Its terminal half-life appears to be shorter than that of THC.[13]

Conclusion and Future Directions

The existing body of evidence strongly suggests that THCV holds significant potential as a therapeutic agent for weight management and the treatment of type 2 diabetes. Its primary mechanism as a CB1 receptor antagonist provides a clear rationale for its appetite-suppressing effects, while its influence on CB2 receptors and other metabolic pathways may offer additional benefits for inflammation and glycemic control.

Future research should focus on:

-

Large-Scale Clinical Trials : Larger, long-term clinical trials are necessary to confirm the efficacy and safety of THCV for weight loss and metabolic syndrome in diverse populations.[1][2]

-

Dose Optimization : Given the dose-dependent effects of THCV, further studies are needed to determine the optimal therapeutic dosage that maximizes efficacy while minimizing potential THC-like psychoactive effects at higher concentrations.

-

Mechanism Elucidation : Deeper investigation into THCV's downstream signaling pathways, including its effects on GPR55 and transient receptor potential (TRP) channels, will provide a more complete understanding of its metabolic benefits.[7][10]

-

Formulation Development : Research into novel delivery methods, such as the mucoadhesive strips used in recent trials, could improve bioavailability and patient compliance.[21]

References

- 1. themarijuanaherald.com [themarijuanaherald.com]

- 2. researchgate.net [researchgate.net]

- 3. tessmanseed.com [tessmanseed.com]

- 4. Potential Cannabis Antagonists for Marijuana Intoxication [jscimedcentral.com]

- 5. Thcv For Weight Loss: Exploring The Science And Benefits [akirabotanicals.com]

- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cannabisclinicians.org [cannabisclinicians.org]

- 9. The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. forbes.com [forbes.com]

- 13. birchandfog.biz [birchandfog.biz]

- 14. Tetrahydrocannabivarin (THCV) Dose Dependently Blocks or Substitutes for Tetrahydrocannabinol (THC) in a Drug Discrimination Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cannabinoid Δ9-tetrahydrocannabivarin (THCV) ameliorates insulin sensitivity in two mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. THCV vs. Diabetes Medicine: A Comparative Analysis - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 18. THCV: Everything We Know About So-Called ‘Diet Weed’ [healthline.com]

- 19. norml.org [norml.org]

- 20. realmofcaring.org [realmofcaring.org]

- 21. Exploring the Weight Loss & Metabolic Benefits of THCV-Infused Products [mmtcfl.com]

- 22. themarijuanaherald.com [themarijuanaherald.com]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Tetrahydrocannabivarin (THCV) in Regulating Glucose Metabolism and Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabivarin (THCV) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that is gaining significant attention for its therapeutic potential in metabolic disorders. Unlike the psychoactive Δ⁹-tetrahydrocannabinol (THC), THCV exhibits a unique pharmacological profile, primarily acting as a neutral antagonist at the cannabinoid type 1 (CB1) receptor and a partial agonist at the cannabinoid type 2 (CB2) receptor. This dual mechanism is central to its metabolic effects, which include appetite suppression, increased energy expenditure, and enhanced glycemic control. Preclinical studies in both diet-induced and genetically obese rodent models have consistently demonstrated that THCV improves glucose tolerance and enhances insulin (B600854) sensitivity by restoring insulin signaling in key metabolic tissues like the liver and muscle. Furthermore, preliminary human clinical trials have shown that THCV can significantly reduce fasting plasma glucose and improve pancreatic β-cell function in patients with type 2 diabetes. This technical guide provides an in-depth review of the current evidence, detailing the molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the signaling pathways involved in THCV's metabolic actions.

Pharmacological Profile of THCV

THCV's therapeutic effects on glucose metabolism are rooted in its distinct interactions with the endocannabinoid system (ECS) and other related signaling pathways.

Interaction with Cannabinoid Receptors

The ECS, comprising cannabinoid receptors, endogenous ligands, and enzymes, is a critical regulator of energy homeostasis. Overactivation of the CB1 receptor, particularly in peripheral tissues, is associated with increased appetite, energy storage, and insulin resistance.

-

CB1 Receptor Antagonism: THCV acts as a neutral antagonist at CB1 receptors. By blocking this receptor, THCV counteracts the metabolic dysregulation associated with its overactivation, leading to reduced food intake and improved energy balance.

-

CB2 Receptor Partial Agonism: The role of CB2 receptors in metabolism is still being fully elucidated, but evidence suggests their activation may have anti-inflammatory effects and could contribute to improved glucose tolerance. THCV behaves as a partial agonist at CB2 receptors, which may contribute to its overall beneficial metabolic profile.

THCV's metabolic benefits stem from its unique pharmacological profile as a CB1 receptor antagonist and partial CB2 receptor agonist. This allows it to suppress appetite, enhance glucose regulation, and increase energy expenditure. Preclinical and preliminary human studies support its potential for managing obesity and type 2 diabetes.

Engagement of Other Signaling Pathways

Beyond the canonical cannabinoid receptors, THCV's effects may be mediated by other cellular targets:

-

G-protein coupled receptor 55 (GPR55): Studies using GPR55 knockout mice suggest that this receptor is partially involved in THCV's ability to regulate glucose tolerance and energy balance. The exact nature of this interaction, whether agonistic or antagonistic, appears to be assay-dependent.

-

Transient Receptor Potential (TRP) Channels: THCV is also known to activate TRPV1 channels, which have been implicated in improving insulin sensitivity.

Preclinical Evidence

A substantial body of preclinical research using in vitro cell models and in vivo animal models has established the foundation for understanding THCV's role in glucose metabolism.

In Vitro Studies

-

Restoration of Insulin Signaling: In cultured hepatocytes (liver cells) and myotubes (muscle cells) made insulin-resistant, THCV has been shown to restore insulin signaling. It improves the insulin-induced phosphorylation of Akt (also known as protein kinase B), a critical step in the insulin signaling cascade that facilitates glucose uptake.

-

Protection of Pancreatic β-Cells: THCV demonstrates protective effects on pancreatic β-cells, which are responsible for insulin production. In cellular models mimicking glucolipotoxicity (damage from high glucose and lipids), THCV can mitigate β-cell loss by reducing apoptosis and pyroptosis.

-

Anti-inflammatory Effects: In adipose-derived stem cells, THCV can attenuate inflammatory responses and protect against endoplasmic reticulum (ER) stress, a key contributor to insulin resistance in fat tissue.

In Vivo Animal Models

Studies in established mouse models of obesity and metabolic syndrome have provided compelling evidence of THCV's efficacy.

-

Diet-Induced Obese (DIO) Mice: In mice made obese through a high-fat diet, THCV administration improves glucose tolerance and increases insulin sensitivity. This is often achieved without significant changes in body weight, suggesting a direct effect on glucose metabolism independent of weight loss.

-

Genetically Obese (ob/ob) Mice: In these mice, which are genetically predisposed to obesity and diabetes due to a leptin deficiency, THCV dose-dependently reduces glucose intolerance. At higher doses, it has also been shown to decrease liver triglycerides, addressing hepatic steatosis (fatty liver).

Clinical Evidence in Humans

Preliminary clinical trials have begun to translate the promising preclinical findings into human subjects, particularly those with type 2 diabetes.

The Jadoon et al. (2016) Pilot Study

A key randomized, double-blind, placebo-controlled pilot study investigated the effects of THCV and cannabidiol (B1668261) (CBD) in 62 patients with non-insulin-treated type 2 diabetes over 13 weeks.

The results for the THCV-only treatment group (5 mg, twice daily) were significant:

-

Reduced Fasting Plasma Glucose: Compared to placebo, THCV significantly decreased fasting plasma glucose levels.

-

Improved β-Cell Function: THCV treatment led to a significant improvement in pancreatic β-cell function, as measured by the Homeostatic Model Assessment 2 (HOMA2).

-

Increased Adiponectin: THCV increased levels of adiponectin, a hormone that enhances insulin sensitivity and has anti-inflammatory properties.

-

Increased Apolipoprotein A: An increase in apolipoprotein A, a major component of high-density lipoprotein (HDL), was also observed.

Importantly, these benefits occurred without significant effects on body weight or appetite in this patient population and the treatment was well-tolerated.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from pivotal preclinical and clinical studies.

Table 1: Summary of Key Preclinical (In Vivo) Studies on THCV

| Study Model | THCV Dosage | Duration | Key Metabolic Outcomes | Reference |

|---|---|---|---|---|

| Diet-Induced Obese (DIO) Mice | 2.5 - 12.5 mg/kg (oral) | 30 days | Reduced fasting insulin and insulin response during OGTT; Increased energy expenditure. | |

| Genetically Obese (ob/ob) Mice | 3 mg/kg (oral) | 30 days | Increased 24-hour energy expenditure by ~30%. |

| Genetically Obese (ob/ob) Mice | 12.5 mg/kg (oral) | 30 days | Significantly reduced liver triglycerides. | |

Table 2: Summary of Key Clinical Study on THCV (Jadoon et al., 2016)

| Parameter | THCV Treatment Group (n=13) | Placebo Group (n=12) | Estimated Treatment Difference (ETD) | P-value |

|---|---|---|---|---|

| Fasting Plasma Glucose | Baseline: 7.4 mmol/LEnd: 6.7 mmol/L | Baseline: 7.6 mmol/LEnd: 8.0 mmol/L | -1.2 mmol/L | < 0.05 |

| HOMA2 β-Cell Function | Baseline: 105.1End: 144.4 | Baseline: 96.4End: 94.7 | 44.51 points | < 0.01 |

| Adiponectin | - | - | 5.9 x 10⁶ pg/mL | < 0.01 |